2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetonitrile
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Overview
Description
2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetonitrile typically involves the reaction of 2-chloropyridine with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by nucleophilic substitution with 2-chloropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Scientific Research Applications
2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetonitrile.
Pyridine N-oxides: Oxidized derivatives with different reactivity and applications.
Pyridine derivatives with different substituents: Compounds with varied functional groups that exhibit different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C12H8ClN3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(2-chloro-3-pyridin-3-ylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C12H8ClN3/c13-12-11(10-2-1-6-15-8-10)9(3-5-14)4-7-16-12/h1-2,4,6-8H,3H2 |
InChI Key |
YJHWWINFDULUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2Cl)CC#N |
Origin of Product |
United States |
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